N-(4-nitrophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide
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Description
N-(4-nitrophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Arylsulfonylation of cytisine derivatives, closely related to the specified compound, has been explored, yielding compounds with distinct molecular arrangements. This study emphasizes the structural diversity achievable through chemical modifications (Okmanov et al., 2023).
Chemical Reactivity and Synthesis Methods
- Research on diazabenzobicyclo[3.3.1]nonane systems, which are structurally related to the compound , highlights synthetic procedures and chemical reactivity, demonstrating the versatility of these heterocyclic compounds in chemical syntheses (Shiotani et al., 1967).
Biological Activity and Pharmacological Potential
- Derivatives of similar compounds have been shown to influence learning and memory in animal models, suggesting potential neuropharmacological applications. This research indicates that structural modifications can significantly impact biological activity (Tsypysheva et al., 2019).
Chemical Transformations and Applications
- Studies on the Biginelli reaction using related compounds have demonstrated the ability to synthesize diverse heterocyclic compounds. This research contributes to the development of novel synthetic methodologies in organic chemistry (Kurmach et al., 2014).
Crystal Structure and Molecular Interactions
- Research on the crystal structure and molecular interactions of related compounds, such as N-arylsulfonyl derivatives, provides insights into the structural characteristics and potential applications in material science (Murugavel et al., 2020).
Properties
IUPAC Name |
N-(4-nitrophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-17-3-1-2-16-13-8-12(10-21(16)17)9-20(11-13)18(26)19-14-4-6-15(7-5-14)22(24)25/h1-7,12-13H,8-11H2,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJMZLIKWGYCGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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